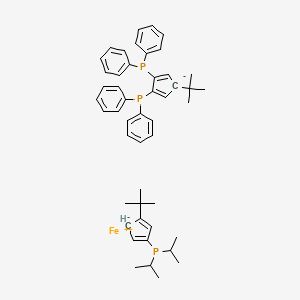
1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is an organophosphine compound featuring a ferrocene backbone. Ferrocene derivatives are known for their stability and versatility in various chemical applications, including catalysis and materials science. The presence of multiple phosphine groups in this compound suggests its potential use as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Ferrocene Functionalization: The ferrocene core is functionalized with phosphine groups through substitution reactions.
Phosphine Addition: Diphenylphosphine and di-i-propylphosphine are introduced to the ferrocene backbone under controlled conditions, often using a base such as sodium hydride to deprotonate the phosphine groups.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such specialized compounds are less common and often involve scaling up laboratory procedures. The key challenges include maintaining reaction conditions and ensuring product purity.
Chemical Reactions Analysis
Types of Reactions
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals to form complexes.
Substitution: The phosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Metal Complexes: Formed from coordination reactions.
Substituted Ferrocenes: Formed from substitution reactions.
Scientific Research Applications
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications:
Catalysis: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Materials Science: Incorporated into materials for electronic and magnetic applications.
Medicinal Chemistry: Explored for its potential in drug delivery systems and as a therapeutic agent.
Coordination Chemistry: Studied for its ability to form stable complexes with various metals.
Mechanism of Action
The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves its interaction with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.
Triphenylphosphine (PPh3): A simpler phosphine ligand used in various reactions.
Uniqueness
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its multiple phosphine groups and the steric effects introduced by the t-butyl and di-i-propyl groups. These features can enhance its selectivity and reactivity in catalytic processes compared to simpler phosphine ligands.
Properties
Molecular Formula |
C48H57FeP3 |
|---|---|
Molecular Weight |
782.7 g/mol |
IUPAC Name |
(4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2 |
InChI Key |
OFLLSBQJUCIZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt](/img/structure/B14786271.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)

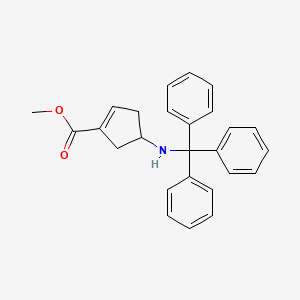
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14786304.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
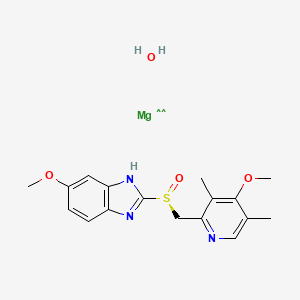
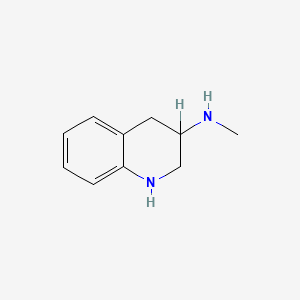
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid](/img/structure/B14786331.png)
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14786333.png)
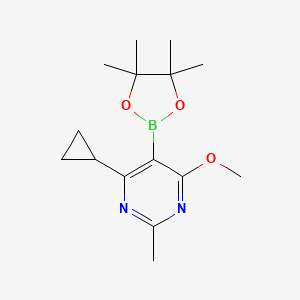
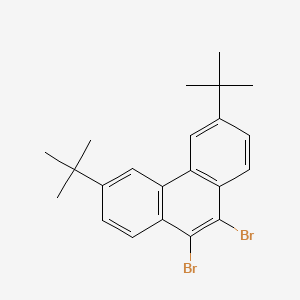
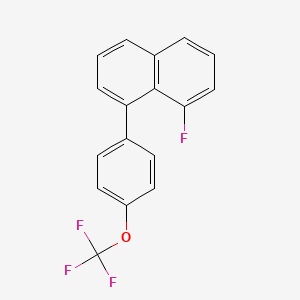
![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
